tert-Butyl 4-amino-6-chloropyridine-2-carboxylate
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Overview
Description
tert-Butyl 4-amino-6-chloropyridine-2-carboxylate: is a chemical compound with significant interest in various fields of research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups that make it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-6-chloropyridine-2-carboxylate typically involves the reaction of 4-amino-6-chloropyridine-2-carboxylic acid with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-amino-6-chloropyridine-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced amino derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-6-chloropyridine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a valuable building block for creating complex molecules in medicinal chemistry and materials science.
Biology and Medicine: The compound is explored for its potential biological activities. Derivatives of pyridine are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate this compound for its potential as a lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
- tert-Butyl 4-amino-6-chloropyridine-3-carboxylate
- tert-Butyl 4-amino-6-chloropyridine-5-carboxylate
- tert-Butyl 4-amino-6-chloropyridine-2-carboxamide
Uniqueness: tert-Butyl 4-amino-6-chloropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring. The presence of both amino and chloro groups at specific positions allows for unique reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
tert-butyl 4-amino-6-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-8(11)13-7/h4-5H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBUWRBVQOKNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC(=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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